Cas no 2229118-51-6 (1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine)

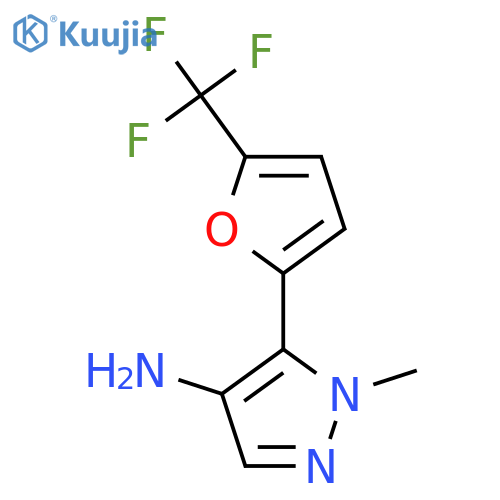

2229118-51-6 structure

商品名:1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine

1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine

- 1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine

- 2229118-51-6

- EN300-1974862

-

- インチ: 1S/C9H8F3N3O/c1-15-8(5(13)4-14-15)6-2-3-7(16-6)9(10,11)12/h2-4H,13H2,1H3

- InChIKey: MTFOQACLRWSREU-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC=C(C2=C(C=NN2C)N)O1)(F)F

計算された属性

- せいみつぶんしりょう: 231.06194637g/mol

- どういたいしつりょう: 231.06194637g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1974862-0.1g |

1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |

2229118-51-6 | 0.1g |

$1648.0 | 2023-09-16 | ||

| Enamine | EN300-1974862-0.5g |

1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |

2229118-51-6 | 0.5g |

$1797.0 | 2023-09-16 | ||

| Enamine | EN300-1974862-10.0g |

1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |

2229118-51-6 | 10g |

$8049.0 | 2023-05-23 | ||

| Enamine | EN300-1974862-10g |

1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |

2229118-51-6 | 10g |

$8049.0 | 2023-09-16 | ||

| Enamine | EN300-1974862-1g |

1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |

2229118-51-6 | 1g |

$1872.0 | 2023-09-16 | ||

| Enamine | EN300-1974862-0.25g |

1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |

2229118-51-6 | 0.25g |

$1723.0 | 2023-09-16 | ||

| Enamine | EN300-1974862-5.0g |

1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |

2229118-51-6 | 5g |

$5429.0 | 2023-05-23 | ||

| Enamine | EN300-1974862-0.05g |

1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |

2229118-51-6 | 0.05g |

$1573.0 | 2023-09-16 | ||

| Enamine | EN300-1974862-1.0g |

1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |

2229118-51-6 | 1g |

$1872.0 | 2023-05-23 | ||

| Enamine | EN300-1974862-2.5g |

1-methyl-5-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-4-amine |

2229118-51-6 | 2.5g |

$3670.0 | 2023-09-16 |

1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

2229118-51-6 (1-methyl-5-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-4-amine) 関連製品

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬